Secapin

Description

Properties

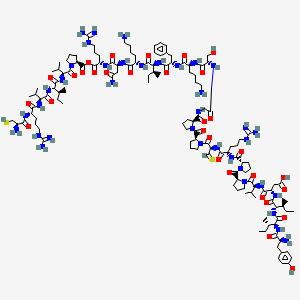

CAS No. |

58694-50-1 |

|---|---|

Molecular Formula |

C131H213N37O31S2 |

Molecular Weight |

2866.5 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2R)-1-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]oxy-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C131H213N37O31S2/c1-15-71(11)101(118(188)151-81(37-23-25-51-133)108(178)154-86(62-95(136)171)111(181)152-84(40-28-54-145-131(141)142)127(197)199-128(198)94-45-33-59-168(94)126(196)100(70(9)10)159-120(190)104(74(14)18-4)162-117(187)98(68(5)6)157-110(180)83(39-27-53-144-130(139)140)148-106(176)79(135)66-200)161-112(182)85(61-75-34-20-19-21-35-75)153-107(177)80(36-22-24-50-132)149-114(184)88(65-169)147-96(172)64-146-115(185)90-41-29-55-164(90)123(193)92-43-31-57-166(92)122(192)89(67-201)156-109(179)82(38-26-52-143-129(137)138)150-116(186)91-42-30-56-165(91)124(194)93-44-32-58-167(93)125(195)99(69(7)8)158-113(183)87(63-97(173)174)155-119(189)102(72(12)16-2)163-121(191)103(73(13)17-3)160-105(175)78(134)60-76-46-48-77(170)49-47-76/h19-21,34-35,46-49,67-74,78-94,98-104,169-170,200H,15-18,22-33,36-45,50-66,132-135H2,1-14H3,(H2,136,171)(H,146,185)(H,147,172)(H,148,176)(H,149,184)(H,150,186)(H,151,188)(H,152,181)(H,153,177)(H,154,178)(H,155,189)(H,156,179)(H,157,180)(H,158,183)(H,159,190)(H,160,175)(H,161,182)(H,162,187)(H,163,191)(H,173,174)(H4,137,138,143)(H4,139,140,144)(H4,141,142,145)/t71-,72-,73-,74-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,98-,99-,100-,101-,102-,103-,104-/m0/s1 |

InChI Key |

CJARBYBELTXTGO-WBHDHAESSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)N)NC(=O)C(CC7=CC=C(C=C7)O)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C=S)C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)OC(=O)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CS)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCNC(=N)N)C(=O)NC(C=S)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC5=CC=CC=C5)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CS)N)NC(=O)C(CC7=CC=C(C=C7)O)N |

Other CAS No. |

58694-50-1 |

Synonyms |

secapin |

Origin of Product |

United States |

Foundational & Exploratory

Secapin: A Multifaceted Peptide from Bee Venom

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Secapin is a peptide component of honeybee (Apis mellifera) venom, first described decades ago, that has garnered renewed interest for its diverse biological activities. While historically considered a minor component of bee venom with potential neurotoxic effects at high doses, recent research has unveiled its multifaceted nature, revealing potent antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its structure, mechanisms of action, and potential therapeutic applications. The information is presented to be a valuable resource for researchers in academia and the pharmaceutical industry.

Physicochemical Properties of this compound

This compound is a 25-amino acid peptide characterized by a single intramolecular disulfide bond. Its primary structure and key physicochemical properties are summarized below.

| Property | Value | Reference |

| Amino Acid Sequence | YIIDVPPRCPPGSKFIKNRCRVIVP | |

| Disulfide Bond | Cys⁹-Cys²⁰ | |

| Molecular Formula | C₁₃₁H₂₁₃N₃₇O₃₁S₂ | |

| Molecular Weight | 2866.44 Da | |

| Theoretical pI | 10.19 |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with two primary areas of investigation: its antimicrobial effects and its modulation of inflammatory and fibrinolytic processes. A variant, this compound-2, has been identified with distinct pro-inflammatory properties.

Antimicrobial and Antibiofilm Activity

This compound has demonstrated significant antimicrobial activity against multidrug-resistant bacteria. Its mechanism is believed to involve interaction with and disruption of the bacterial cell membrane.

Quantitative Antimicrobial Data:

| Organism | Test | Concentration | Result | Reference |

| Acinetobacter baumannii (MDR) | MIC | 5 µg/mL | - | [1] |

| MBC | 10 µg/mL | - | [1] | |

| Biofilm Inhibition | 5 µg/mL (MIC) | 61.59% inhibition | [1] | |

| 10 µg/mL (MBC) | 76.29% inhibition | [1] | ||

| Biofilm Eradication | 5 µg/mL (MIC) | 35.62% eradication | [1] | |

| 10 µg/mL (MBC) | 53.19% eradication | [1] |

Cytotoxicity Data:

This compound has shown a favorable safety profile with low toxicity towards mammalian cells at its effective antimicrobial concentrations.

| Cell Line | Assay | Concentration | Result | Reference |

| Mouse Red Blood Cells | Hemolysis Assay | Up to 100 µg/mL | Minimal hemolysis | [1] |

| RAW 264.7 Murine Macrophages | MTT Assay | Up to 100 µg/mL | No significant change in cell viability | [1] |

Anti-Fibrinolytic and Anti-Elastolytic Activity

The Asiatic honeybee (Apis cerana) variant, Acthis compound-1, has been reported to function as a serine protease inhibitor. It exhibits inhibitory effects against plasmin and elastases, suggesting potential roles as an anti-fibrinolytic and anti-elastolytic agent.[2] This indicates that this compound could interfere with the degradation of fibrin (B1330869) clots and the breakdown of elastin, a key protein in connective tissues. However, specific quantitative data, such as IC50 or Ki values for these inhibitory activities, are not yet available in the published literature.

Pro-Inflammatory Effects of this compound-2

A variant of this compound, designated this compound-2, isolated from the venom of Africanized honeybees (Apis mellifera), has been shown to induce potent dose-related hyperalgesic (increased pain sensitivity) and edematogenic (swelling) responses.[3] Notably, these effects are not associated with hemolysis or mast cell degranulation.[3]

The inflammatory and pain-inducing effects of this compound-2 are mediated through the lipoxygenase (LOX) pathway.[3] This was demonstrated by the partial blockage of hyperalgesia and a decrease in the edematogenic response with the use of Zileuton, a lipoxygenase inhibitor.[3] Furthermore, the leukotriene receptor antagonist, Zafirlukast, was able to block both the hyperalgesic and edematogenic responses induced by this compound-2.[3] In contrast, the cyclooxygenase (COX) inhibitor, Indomethacin, had no effect on these phenomena, confirming the specific involvement of the LOX pathway.[3]

Signaling Pathways and Experimental Workflows

This compound-2 Induced Inflammatory Pathway

The following diagram illustrates the proposed signaling pathway for the pro-inflammatory effects of this compound-2.

Experimental Workflow for Antimicrobial Activity Assessment

The following diagram outlines a typical experimental workflow for evaluating the antimicrobial and antibiofilm properties of this compound.

Detailed Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from established methods for antimicrobial susceptibility testing.[4]

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., Acinetobacter baumannii) is inoculated into a suitable broth medium and incubated to reach the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).

-

Preparation of this compound Dilutions: A stock solution of this compound is serially diluted in broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

-

Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the this compound dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

MBC Determination: An aliquot from the wells showing no visible growth is plated onto agar (B569324) plates and incubated. The MBC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in bacterial viability compared to the initial inoculum.

Hemolysis Assay

This protocol assesses the lytic activity of this compound against red blood cells.[1]

-

Preparation of Red Blood Cells (RBCs): Freshly collected mammalian blood is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with a buffered saline solution (e.g., PBS). A final suspension of RBCs is prepared at a specific concentration (e.g., 2% v/v).

-

Incubation with this compound: Aliquots of the RBC suspension are incubated with various concentrations of this compound at 37°C for a defined period (e.g., 1 hour). A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.

-

Measurement of Hemolysis: The samples are centrifuged to pellet intact RBCs. The amount of hemoglobin released into the supernatant, indicative of hemolysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).

-

Calculation of Percent Hemolysis: The percentage of hemolysis is calculated relative to the positive control.

In Vitro Chromogenic Assay for Plasmin Inhibition

This protocol can be used to determine the inhibitory effect of this compound on the amidolytic activity of plasmin.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.

-

Human Plasmin: Prepare a working solution in cold Assay Buffer (e.g., 0.1-0.5 µg/mL). The optimal concentration should be determined empirically.

-

Chromogenic Plasmin Substrate (e.g., H-D-Val-Leu-Lys-pNA, S-2251): Reconstitute in sterile water to a stock concentration of 1-3 mM.

-

This compound: Prepare serial dilutions in Assay Buffer to the desired final concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of Assay Buffer (for control) or this compound dilutions to the respective wells.

-

Add 25 µL of the Plasmin working solution to all wells.

-

Mix gently and pre-incubate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding 25 µL of the Chromogenic Substrate solution to all wells.

-

-

Measurement:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 405 nm in kinetic mode, taking readings every 1-2 minutes for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔA405/min) from the linear portion of the kinetic curve for each well.

-

Calculate the percentage of plasmin inhibition for each this compound concentration relative to the control (no inhibitor).

-

The IC50 value (the concentration of this compound that inhibits 50% of plasmin activity) can be determined by plotting percent inhibition against this compound concentration.

-

In Vitro Fluorometric Assay for Elastase Inhibition

This protocol details a method to measure the inhibition of neutrophil elastase by this compound.

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM Tris, 155 mM NaCl, pH 8.3.

-

Human Neutrophil Elastase: Prepare a working solution in an appropriate buffer (e.g., 50 mM sodium acetate, 200 mM NaCl, 1% BSA, pH 5.5) to a final concentration of approximately 100 nM.

-

Fluorogenic Elastase Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC): Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the working concentration in Assay Buffer.

-

This compound: Prepare serial dilutions in the appropriate solvent (e.g., 0.9% aqueous NaCl).

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of the this compound sample or control solution to the wells.

-

Add 25 µL of Tris buffer.

-

Add 25 µL of the human neutrophil elastase solution.

-

Incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding 25 µL of the substrate solution.

-

-

Measurement:

-

Place the plate in a fluorescence microplate reader.

-

Measure the increase in fluorescence (e.g., Ex/Em = 380/500 nm) over time.

-

-

Data Analysis:

-

Determine the rate of the enzymatic reaction from the linear portion of the fluorescence curve.

-

Calculate the percentage of elastase inhibition for each this compound concentration.

-

Determine the IC50 value by plotting percent inhibition against this compound concentration.

-

Conclusion and Future Directions

This compound is a promising bee venom peptide with a range of biological activities that warrant further investigation. Its potent antimicrobial and antibiofilm properties against multidrug-resistant bacteria, coupled with its low cytotoxicity, make it an attractive candidate for the development of new anti-infective agents. The anti-inflammatory and anti-fibrinolytic activities of this compound and its variants also suggest potential therapeutic applications in inflammatory disorders and conditions involving dysregulated fibrinolysis.

Future research should focus on several key areas:

-

Quantitative analysis of enzyme inhibition: Determining the specific IC50 and Ki values of this compound for plasmin, elastase, and other serine proteases is crucial for understanding its mechanism of action and potential therapeutic efficacy.

-

In vivo studies: Evaluating the antimicrobial and anti-inflammatory effects of this compound in animal models is a necessary step to validate its therapeutic potential.

-

Structure-activity relationship studies: Synthesizing and testing this compound analogs can help to identify the key structural features responsible for its various biological activities and to optimize its properties for drug development.

-

Elucidation of the this compound-2 receptor: Identifying the specific receptor through which this compound-2 mediates its pro-inflammatory effects will provide a deeper understanding of its mechanism and may reveal new targets for anti-inflammatory therapies.

References

Secapin: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Secapin is a low-molecular-weight peptide component of bee venom, first identified several decades ago.[1] Initially characterized as a minor constituent, recent research has unveiled its diverse and potent biological activities, positioning it as a molecule of significant interest for therapeutic development. This technical guide provides a comprehensive overview of this compound, focusing on its biochemical properties, mechanisms of action, and detailed experimental protocols for its study. The information is intended for researchers, scientists, and professionals in the field of drug development.

This compound is a 25-amino acid peptide with a single disulfide bond.[1] While generally considered non-toxic at lower concentrations, high doses in murine models have been associated with sedation, piloerection, and hypothermia.[1] Different isoforms of this compound have been identified, notably this compound-1 and this compound-2, which exhibit distinct biological activities.[2][3] this compound-1 is recognized for its antimicrobial, anti-fibrinolytic, and anti-elastolytic properties, while this compound-2 is associated with hyperalgesic and edematogenic effects.[2][3]

Biochemical Properties

This compound is a cationic peptide, a characteristic that plays a crucial role in its biological interactions, particularly with negatively charged microbial cell membranes. The presence of a disulfide bond contributes to its structural stability.

Table 1: Biochemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Amino Acid Residues | 25 | [1] |

| Disulfide Bonds | 1 | [1] |

| Known Isoforms | This compound-1, this compound-2 | [2][3] |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with distinct mechanisms of action attributed to its different isoforms.

Antimicrobial Activity

This compound has demonstrated potent bactericidal activity, particularly against multidrug-resistant (MDR) pathogens such as Acinetobacter baumannii.[1] Its mechanism of action is primarily attributed to its ability to interact with and disrupt microbial cell membranes.

The cationic nature of this compound facilitates its electrostatic attraction to the negatively charged components of bacterial cell surfaces.[1] This interaction is followed by the penetration of the peptide into the membrane, leading to a loss of membrane integrity and subsequent cell death.[1] This direct action on the cell membrane makes the development of microbial resistance less likely compared to conventional antibiotics that target specific metabolic pathways.

This compound is also effective against biofilms, complex communities of microorganisms embedded in a self-produced extracellular matrix. It can both prevent the formation of biofilms and eradicate established ones.[1]

Table 2: Antimicrobial Activity of this compound against Acinetobacter baumannii

| Parameter | Value (µg/mL) | Reference |

| Minimum Inhibitory Concentration (MIC) | 5 | [1] |

| Minimum Bactericidal Concentration (MBC) | 10 | [1] |

Anti-enzymatic Activity: Serine Protease Inhibition

This compound-1 functions as a serine protease inhibitor, exhibiting inhibitory effects against key enzymes involved in fibrinolysis and tissue degradation.[2][4]

-

Anti-fibrinolytic Activity: this compound-1 inhibits plasmin, a serine protease crucial for the degradation of fibrin (B1330869) clots. By inhibiting plasmin, this compound can prevent the premature breakdown of clots, suggesting a potential role in modulating hemostasis.[4]

-

Anti-elastolytic Activity: this compound-1 also inhibits elastases, such as human neutrophil elastase and porcine pancreatic elastase.[4] These enzymes are responsible for breaking down elastin, a key protein in connective tissues. Unregulated elastase activity is implicated in various inflammatory conditions.

The precise inhibitory constants (e.g., IC50) for this compound's action on these proteases are not yet fully elucidated in the available literature.

Pro-inflammatory Effects of this compound-2

In contrast to the antimicrobial and anti-enzymatic activities of this compound-1, this compound-2 has been shown to induce dose-dependent hyperalgesic (increased pain sensitivity) and edematogenic (swelling) responses.[3][5] These effects are mediated through the activation of the lipoxygenase pathway of arachidonic acid metabolism.[5] Inhibition of the lipoxygenase pathway, but not the cyclooxygenase pathway, has been shown to block the inflammatory effects of this compound-2.[5]

Table 3: Effects of this compound on Mammalian Cells

| Activity | This compound Concentration (µg/mL) | Observation | Reference |

| Hemolytic Activity | Up to 100 | Minimal hemolysis | [1] |

| 500 | 31.50% hemolysis | [1] | |

| Cytotoxicity (RAW 264.7 murine macrophages) | Up to 100 | No significant change in cell viability | [1] |

| 200 and above | Significant decrease in cell viability | [1] |

Experimental Protocols

This section provides detailed methodologies for the purification of this compound and for conducting key functional assays.

Purification of this compound from Bee Venom

This compound can be isolated from crude bee venom using a multi-step chromatographic process.

4.1.1 Materials

-

Crude honeybee venom

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Trifluoroacetic acid (TFA), HPLC grade

-

Milli-Q or deionized water

-

Reversed-phase C18 column (preparative or semi-preparative)

-

High-Performance Liquid Chromatography (HPLC) system

-

Lyophilizer

4.1.2 Protocol

-

Solubilization of Crude Venom: Dissolve crude bee venom in 0.1% (v/v) TFA in water to a final concentration of 10-20 mg/mL.

-

Centrifugation: Centrifuge the solution at 10,000 x g for 15 minutes to remove any insoluble material.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter.

-

Reversed-Phase HPLC (RP-HPLC):

-

Equilibrate the C18 column with 0.1% TFA in water (Mobile Phase A).

-

Load the filtered venom solution onto the column.

-

Elute the peptides using a linear gradient of 0.1% TFA in acetonitrile (Mobile Phase B). A typical gradient would be from 5% to 60% Mobile Phase B over 60 minutes.

-

Monitor the elution profile at 214 nm and 280 nm.

-

Collect fractions corresponding to the peaks. This compound is expected to elute at a specific retention time based on its hydrophobicity.

-

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

-

Lyophilization: Lyophilize the purified this compound fractions to obtain a dry powder.

-

Storage: Store the lyophilized peptide at -20°C or -80°C.

Experimental workflow for the purification of this compound.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound can be determined using the broth microdilution method.

4.2.1 Materials

-

Purified this compound

-

Bacterial strain (e.g., Acinetobacter baumannii)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

4.2.2 Protocol

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Serial Dilution of this compound: Prepare a two-fold serial dilution of this compound in MHB in the 96-well plate. The concentration range should be sufficient to determine the MIC.

-

Inoculation: Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria without this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

MBC Determination: To determine the MBC, plate a small aliquot from the wells showing no visible growth onto nutrient agar (B569324) plates. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial count after incubation.

Hemolytic Assay

This assay assesses the lytic activity of this compound against red blood cells.

4.3.1 Materials

-

Purified this compound

-

Freshly collected red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (positive control)

-

Sterile 96-well microtiter plates

-

Centrifuge

-

Spectrophotometer

4.3.2 Protocol

-

Preparation of RBC Suspension: Wash the RBCs three times with PBS by centrifugation. Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

-

Serial Dilution of this compound: Prepare serial dilutions of this compound in PBS in a 96-well plate.

-

Incubation: Add the RBC suspension to each well. For the positive control, add Triton X-100 (to a final concentration of 1%) to induce 100% hemolysis. For the negative control, add only PBS. Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate at 1,000 x g for 5 minutes to pellet the intact RBCs.

-

Measurement of Hemolysis: Carefully transfer the supernatant to a new 96-well plate. Measure the absorbance of the supernatant at 450 nm, which corresponds to the release of hemoglobin.

-

Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Cytotoxicity Assay (MTT Assay)

The MTT assay is used to assess the effect of this compound on the viability of mammalian cells.

4.4.1 Materials

-

Purified this compound

-

Mammalian cell line (e.g., RAW 264.7)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well plates

-

Microplate reader

4.4.2 Protocol

-

Cell Seeding: Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment with this compound: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Calculation: Cell viability is expressed as a percentage of the vehicle-treated control cells.

Signaling Pathways

Lipoxygenase Pathway Activation by this compound-2

The pro-inflammatory effects of this compound-2 are mediated by the lipoxygenase (LOX) pathway. This pathway is responsible for the metabolism of arachidonic acid into leukotrienes and other inflammatory mediators. While the precise molecular interactions of this compound-2 with the components of this pathway are still under investigation, it is understood to trigger a cascade that leads to the production of these pro-inflammatory molecules.

Proposed signaling pathway for this compound-2-induced inflammation.

Conclusion

This compound, a once overlooked component of bee venom, is now emerging as a multifaceted peptide with significant therapeutic potential. Its potent antimicrobial activity against drug-resistant bacteria, coupled with its anti-enzymatic and distinct pro-inflammatory functions, makes it a compelling subject for further research and development. The detailed protocols provided in this guide are intended to facilitate standardized and reproducible investigations into the properties and applications of this compound. A deeper understanding of its mechanisms of action and the structure-function relationships of its isoforms will be crucial for harnessing its full therapeutic potential in the future.

References

- 1. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Serpin Inhibition Mechanism: A Delicate Balance between Native Metastable State and Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hyperalgesic and edematogenic effects of this compound-2, a peptide isolated from Africanized honeybee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Secapin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secapin is a peptide component of bee venom that has garnered significant interest for its diverse biological activities.[1][2][3] Initially identified as a minor component of bee venom, research has revealed its potential as a neurotoxin, antimicrobial agent, and modulator of inflammatory processes.[1][3][4] This technical guide provides an in-depth overview of the known biological activities of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Antimicrobial and Antibiofilm Activity

This compound has demonstrated potent antimicrobial activity against a range of pathogens, including multidrug-resistant bacteria.[1][2] Its mechanism of action is believed to involve interaction with and disruption of bacterial cell membranes.[1]

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound has been quantified using standard microbiological assays. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various microorganisms.

| Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Multidrug-resistant Acinetobacter baumannii | 5 | 10 | [1] |

| Escherichia coli | - | - | [2] |

| Gram-positive bacteria (general) | - | - | [2] |

| Fungi (general) | - | - | [2] |

Antibiofilm Efficacy

This compound has also shown significant capabilities in both inhibiting the formation of and eradicating established biofilms.

| Biofilm Parameter | Concentration (µg/mL) | Inhibition/Eradication (%) | Reference |

| Biofilm Inhibition (A. baumannii) | 5 (MIC) | 61.59 | [1] |

| Biofilm Inhibition (A. baumannii) | 10 (MBC) | 76.29 | [1] |

| Biofilm Eradication (A. baumannii) | 10 (MBC) | 53.19 | [1] |

Experimental Protocol: Determination of MIC and MBC

Objective: To determine the minimum concentration of this compound that inhibits visible growth (MIC) and kills (MBC) a specific bacterium.

Materials:

-

This compound peptide

-

Bacterial culture (e.g., Acinetobacter baumannii)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into MHB and incubated until it reaches the logarithmic growth phase. The culture is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of this compound: this compound is serially diluted in MHB in a 96-well plate to achieve a range of concentrations.

-

Inoculation: An equal volume of the bacterial inoculum is added to each well containing the this compound dilutions.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

-

MBC Determination: Aliquots from the wells showing no growth are plated onto Mueller-Hinton Agar plates and incubated for 24 hours. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in bacterial colonies compared to the initial inoculum.

Caption: Workflow for MIC and MBC determination of this compound.

Enzymatic Inhibition

This compound exhibits inhibitory effects against several serine proteases, suggesting a role in modulating physiological processes such as fibrinolysis and tissue degradation.[2]

Target Enzymes

-

Plasmin: Inhibition of plasmin suggests anti-fibrinolytic activity.[2]

-

Elastase: Inhibition of human neutrophil and porcine pancreatic elastases indicates anti-elastolytic potential.[2]

-

Trypsin and Chymotrypsin: this compound also demonstrates inhibitory action against these digestive proteases.[2]

Caption: this compound's inhibitory action on various serine proteases.

Inflammatory and Nociceptive Effects

A variant, this compound-2, has been shown to induce dose-dependent hyperalgesic (increased pain sensitivity) and edematogenic (swelling) responses.[5] These effects are mediated through the lipoxygenase pathway.

Signaling Pathway

This compound-2 induces inflammation and pain by activating the lipoxygenase pathway, leading to the production of leukotrienes. This is supported by the finding that Zileuton (a lipoxygenase inhibitor) and Zafirlukast (a leukotriene receptor antagonist) can block these effects, while Indomethacin (a cyclooxygenase inhibitor) has no effect.[5]

Caption: Signaling pathway of this compound-2-induced hyperalgesia and edema.

Cytotoxicity and Hemolytic Activity

A crucial aspect for the therapeutic potential of any peptide is its safety profile towards mammalian cells. This compound has been evaluated for its cytotoxic and hemolytic activities.

Cytotoxicity Data

| Cell Line | Assay | Concentration (µg/mL) | Cell Viability (%) | Reference |

| RAW 264.7 Murine Macrophages | MTT | up to 100 | No significant change | [1] |

| RAW 264.7 Murine Macrophages | MTT | 200 | 86.53 | [1] |

Hemolytic Activity

This compound exhibits minimal hemolytic activity at its effective antimicrobial concentrations.

| Concentration (µg/mL) | Hemolysis (%) | Reference |

| 5 (MIC) | Undetectable | [1] |

| 10 (MBC) | Undetectable | [1] |

| 100 | Minimal | [1] |

| 500 | 31.50 | [1] |

Experimental Protocol: Hemolysis Assay

Objective: To determine the lytic effect of this compound on red blood cells.

Materials:

-

This compound peptide

-

Freshly collected red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (positive control for 100% hemolysis)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of RBC Suspension: Whole blood is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with PBS. A final working suspension of RBCs (e.g., 2% v/v) is prepared in PBS.

-

Assay Setup: In a 96-well plate, serial dilutions of this compound are prepared in PBS. A negative control (PBS only) and a positive control (Triton X-100) are included.

-

Incubation: The RBC suspension is added to each well, and the plate is incubated at 37°C for a specified time (e.g., 1 hour).

-

Centrifugation: The plate is centrifuged to pellet intact RBCs.

-

Measurement: The supernatant, containing released hemoglobin from lysed cells, is transferred to a new plate. The absorbance is measured at a wavelength of 450 nm or 540 nm.

-

Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance_sample - Absorbance_negative control) / (Absorbance_positive control - Absorbance_negative control)] x 100

Caption: Experimental workflow for the hemolysis assay.

Other Reported Activities

While less extensively studied, this compound has been associated with other biological effects:

-

Neurotoxic Effects: this compound is considered a potential neurotoxin, although the specific mechanisms are not well-elucidated.[1][3] High doses in murine models have been linked to sedation, piloerection, and hypothermia.[1]

-

Mast Cell Degranulation: Contrary to some other bee venom peptides, this compound-2 did not induce mast cell degranulation.[5] However, the original this compound peptide is sometimes grouped with mast cell degranulating peptides.[6]

Conclusion

This compound is a multifunctional peptide with a range of biological activities that warrant further investigation for its therapeutic potential. Its potent antimicrobial and antibiofilm properties, coupled with low hemolytic activity at effective concentrations, make it a promising candidate for the development of new anti-infective agents. Furthermore, its ability to modulate enzymatic and inflammatory pathways suggests potential applications in other therapeutic areas. Future research should focus on elucidating the precise molecular mechanisms underlying its diverse effects and on preclinical and clinical studies to evaluate its safety and efficacy in various disease models.

References

- 1. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic Bioactivity Exerted by the Apis mellifera Bee Venom and Its Major Protein Melittin: A Scoping Review | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Hyperalgesic and edematogenic effects of this compound-2, a peptide isolated from Africanized honeybee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isolation and structure analysis of bee venom mast cell degranulating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Secapin's Mechanism of Action: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Secapin, a peptide component of bee venom, is emerging as a molecule of significant interest for its diverse biological activities. Initially identified for its antimicrobial properties, recent research has unveiled a more complex pharmacological profile, including anti-protease activity and pro-inflammatory effects mediated by specific this compound isoforms. This technical guide provides an in-depth exploration of the known mechanisms of action of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to support further research and development.

Antimicrobial and Antibiofilm Activity

This compound exhibits potent, concentration-dependent bactericidal activity, particularly against multidrug-resistant (MDR) pathogens. Its primary mechanism involves the disruption of the bacterial cell membrane.

Mechanism of Action

The antimicrobial action of this compound is initiated by its electrostatic interaction with negatively charged molecules on the bacterial cell surface.[1] This interaction facilitates the peptide's penetration of the cell membrane, leading to a loss of membrane integrity and subsequent cell death.[1] This membrane-disrupting activity is characteristic of many antimicrobial peptides (AMPs) and contributes to its efficacy against bacteria that have developed resistance to conventional antibiotics.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial potency of this compound has been quantified against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against a multidrug-resistant strain of Acinetobacter baumannii.

| Organism | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Chloramphenicol MIC (µg/mL) | Chloramphenicol MBC (µg/mL) | Reference |

| MDR Acinetobacter baumannii | 5 | 10 | 10 | 50 | [1] |

This compound also demonstrates significant antibiofilm activity, both inhibiting the formation of new biofilms and eradicating established ones.[1] At its MBC (10 µg/mL), this compound inhibited A. baumannii biofilm formation by 76.29% and eradicated established biofilms by 53.19%.[1]

Experimental Protocols

A standard broth microdilution method is employed to determine the MIC and MBC of this compound.

-

Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The culture is then diluted to a final concentration of 10⁵-10⁶ CFU/mL in MHB.

-

Peptide Dilution: this compound is serially diluted in MHB in a 96-well microtiter plate.

-

Inoculation and Incubation: The diluted bacterial suspension is added to each well containing the serially diluted peptide. The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

-

MBC Determination: Aliquots from wells showing no visible growth are plated on Mueller-Hinton Agar (MHA) plates and incubated at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

This assay assesses the rate at which an antimicrobial peptide kills a bacterial population.

-

Bacterial Preparation: A mid-logarithmic phase bacterial culture is diluted to a starting concentration of 10⁵-10⁶ CFU/mL in MHB.

-

Peptide Addition: this compound is added to the bacterial suspension at concentrations corresponding to its MIC and multiples of the MIC. A growth control (no peptide) is included.

-

Time-Course Sampling: The cultures are incubated at 37°C with shaking. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquots are removed, serially diluted in saline, and plated on MHA.

-

CFU Enumeration: After incubation, the number of colonies on each plate is counted to determine the CFU/mL at each time point.

-

Data Analysis: The log₁₀ CFU/mL is plotted against time to visualize the killing kinetics.

Experimental Workflow Diagram

Serine Protease Inhibition

Acthis compound-1, a form of this compound from the Asiatic honeybee, functions as a serine protease inhibitor. This activity contributes to its anti-fibrinolytic and anti-elastolytic effects.

Mechanism of Action

This compound acts as a competitive inhibitor of several serine proteases. By binding to the active site of these enzymes, it blocks their catalytic activity. This inhibition prevents the degradation of their respective substrates.

Target Proteases and Biological Effects

| Target Protease | Biological Effect of Inhibition | Reference |

| Plasmin | Anti-fibrinolytic (inhibits fibrin (B1330869) degradation) | [2] |

| Human Neutrophil Elastase | Anti-elastolytic (protects elastin (B1584352) from degradation) | [2] |

| Porcine Pancreatic Elastase | Anti-elastolytic | [2] |

| Trypsin | Protease inhibition | [2] |

| Chymotrypsin | Protease inhibition | [2] |

Experimental Protocols

-

Reagents:

-

Target serine protease (e.g., trypsin, chymotrypsin, elastase, plasmin)

-

Specific chromogenic or fluorogenic substrate for the target protease

-

Acthis compound-1 (or other this compound variants)

-

Assay buffer (specific to the enzyme)

-

-

Procedure:

-

The target protease is pre-incubated with varying concentrations of this compound in the assay buffer in a 96-well plate.

-

The reaction is initiated by the addition of the chromogenic or fluorogenic substrate.

-

The change in absorbance or fluorescence is monitored over time using a plate reader.

-

The initial reaction velocity is calculated for each this compound concentration.

-

-

Data Analysis: The percentage of enzyme inhibition is calculated relative to a control without the inhibitor. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

This assay specifically assesses the anti-fibrinolytic activity of this compound.

-

Fibrin Plate Preparation: A solution of fibrinogen in a suitable buffer is clotted by the addition of thrombin in a petri dish or 96-well plate.

-

Reaction Mixture: A solution containing plasmin and varying concentrations of this compound is prepared.

-

Assay: The plasmin-secapin mixture is added to the surface of the fibrin clot.

-

Incubation: The plate is incubated at 37°C for a defined period.

-

Analysis: The degradation of the fibrin clot is visualized and can be quantified by measuring the diameter of the lytic zone or by measuring the release of soluble fibrin degradation products into the supernatant using an ELISA or a latex agglutination test.

Signaling Pathway: Fibrinolysis Inhibition

Pro-inflammatory and Nociceptive Effects of this compound-2

A variant of this compound, designated this compound-2, isolated from Africanized honeybee venom, exhibits pro-inflammatory and pain-inducing (hyperalgesic) properties without causing hemolysis or mast cell degranulation.

Mechanism of Action: Lipoxygenase Pathway

This compound-2 induces its effects by activating the lipoxygenase (LOX) pathway, leading to the production of leukotrienes. These lipid mediators then act on their respective receptors to cause inflammation (edema) and pain (hyperalgesia). The cyclooxygenase (COX) pathway does not appear to be involved.

Quantitative Data

While specific dose-response data for hyperalgesia and edema are detailed in the original research, a key finding is that the effects of this compound-2 are blocked by inhibitors of the lipoxygenase pathway and leukotriene receptor antagonists.

| Treatment | Effect on this compound-2 Induced Hyperalgesia | Effect on this compound-2 Induced Edema | Reference |

| Zileuton (LOX inhibitor) | Partially blocked | Decreased | |

| Indomethacin (COX inhibitor) | No effect | No effect | |

| Zafirlukast (Leukotriene receptor antagonist) | Blocked | Blocked |

Experimental Protocols

-

Animal Model: Male Swiss mice are typically used.

-

Induction of Edema: A solution of this compound-2 is injected into the subplantar region of the right hind paw. The contralateral paw is injected with saline as a control.

-

Measurement: The volume of both hind paws is measured at various time points after the injection using a plethysmometer.

-

Data Analysis: The increase in paw volume (edema) is calculated as the difference between the volume of the this compound-2-injected paw and the saline-injected paw.

-

Thermal Hyperalgesia (Hargreaves Test):

-

Mice are placed in individual plexiglass chambers on a glass floor.

-

A radiant heat source is focused on the plantar surface of the hind paw.

-

The time taken for the mouse to withdraw its paw (paw withdrawal latency) is recorded.

-

Measurements are taken before and at various time points after the intraplantar injection of this compound-2.

-

A decrease in paw withdrawal latency indicates thermal hyperalgesia.

-

-

Mechanical Hyperalgesia (von Frey Test):

-

Mice are placed on an elevated mesh floor.

-

Calibrated von Frey filaments are applied to the plantar surface of the hind paw.

-

The filament that causes a 50% withdrawal response is determined (paw withdrawal threshold).

-

A decrease in the paw withdrawal threshold indicates mechanical hyperalgesia.

-

Signaling Pathway: this compound-2 Induced Inflammation and Pain

Modulation of TRPV1 Channels

Recent evidence suggests that a this compound-like peptide can act as a positive allosteric modulator of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, an ion channel involved in pain sensation.

Mechanism of Action

A this compound-like peptide from the oak processionary caterpillar has been shown to potentiate TRPV1 channels in the presence of the agonist capsaicin. It appears to revert the desensitized channel to a sensitized, active open state, leading to an influx of cations (Ca²⁺ and Na⁺) and subsequent cell depolarization. This action could contribute to the itch and inflammatory responses associated with this caterpillar's venom.

Quantitative Data

| Peptide | Agonist | Effect | EC₅₀ | Reference |

| TPTX₁-Tp1 (this compound-like) | Capsaicin | Potentiation of TRPV1 | 44 ± 0.2 nM |

Experimental Protocol: Electrophysiological Recording

-

Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing human TRPV1 are cultured on glass coverslips.

-

Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

-

Recording Solutions: The extracellular solution contains standard physiological ion concentrations. The intracellular (pipette) solution contains a different ionic composition to establish a membrane potential.

-

Experimental Procedure:

-

A baseline current is established.

-

The TRPV1 agonist (e.g., capsaicin) is applied to the cell to elicit an inward current.

-

The agonist is washed out, and the channel is allowed to desensitize.

-

The this compound-like peptide is co-applied with the agonist.

-

The potentiation of the current in the presence of the peptide is measured.

-

-

Data Analysis: The increase in current amplitude in the presence of the peptide compared to the agonist alone is quantified to determine the potentiation effect and calculate the EC₅₀.

Conclusion

This compound is a multifunctional peptide with a range of biological activities that are isoform-dependent. Its antimicrobial properties, driven by membrane disruption, make it a promising candidate for development as a novel antibiotic. The serine protease inhibitory activity of Acthis compound-1 highlights its potential role in modulating inflammation and fibrinolysis. Conversely, the pro-inflammatory and hyperalgesic effects of this compound-2, mediated by the lipoxygenase pathway, underscore the importance of isoform-specific characterization. Furthermore, the modulation of TRPV1 channels by a this compound-like peptide opens new avenues for research into its neuro-modulatory effects. This guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, offering a foundation for future research and therapeutic development.

References

The Discovery and Multifaceted History of Secapin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Secapin, a lesser-known yet intriguing peptide component of bee venom, has journeyed from its initial discovery as a minor constituent to a molecule of interest for its diverse biological activities. Initially identified in the mid-1970s, our understanding of this compound has evolved to reveal its potent antimicrobial, anti-inflammatory, and nociceptive properties. This technical guide provides a comprehensive overview of the discovery, history, and biochemical characterization of this compound. It details the experimental methodologies employed in its study and presents a consolidated view of its quantitative biological data. Furthermore, this guide illustrates the key signaling pathways and experimental workflows associated with this compound's mechanism of action, offering a valuable resource for researchers in toxinology, pharmacology, and drug development.

Discovery and History

The story of this compound begins in the broader context of bee venom research, which has historically focused on more abundant and potently allergenic components.

1.1. Initial Isolation and Sequencing (1976-1978)

This compound was first isolated from the venom of the European honeybee (Apis mellifera) by Gauldie and his colleagues in 1976.[1][2] Their work, which aimed to characterize the peptide components of bee venom, led to the identification of this novel, relatively low molecular weight peptide. Subsequent research by the same group in 1978 established the primary amino acid sequence of this compound, revealing it to be a 25-residue peptide.[3]

1.2. Biosynthesis and Precursor Identification (1984)

A significant leap in understanding this compound's origins came in 1984 when Vlasak and Kreil cloned the cDNA encoding its precursor, preprothis compound, from the venom glands of queen bees.[4][5] Their findings demonstrated that this compound is synthesized as a larger precursor molecule that undergoes post-translational processing to yield the mature peptide. This work provided the first insights into the genetic basis of this compound production.

1.3. Emergence of Biological Activities and Variants

For many years following its discovery, the biological function of this compound remained largely enigmatic. However, more recent investigations have unveiled a range of activities, often associated with different isolated variants of the peptide. Notably, research has distinguished between this compound-1, primarily studied for its enzymatic inhibitory and antimicrobial effects, and this compound-2, recognized for its pro-inflammatory and pain-inducing properties.

Physicochemical Properties and Structure

This compound is a cationic peptide characterized by a high content of proline residues and a single intramolecular disulfide bond. The primary structure of different this compound variants shows a high degree of homology across various honeybee species.

Biological Activities and Quantitative Data

This compound exhibits a fascinating duality in its biological effects, ranging from therapeutic potential as an antimicrobial and enzyme inhibitor to a mediator of pain and inflammation.

3.1. Antimicrobial Activity

This compound has demonstrated potent bactericidal activity, particularly against multidrug-resistant pathogens.

| Microorganism | Peptide | MIC | MBC | Reference |

| Acinetobacter baumannii (MDR) | This compound | 5 µg/mL | 10 µg/mL | [6] |

| Paenibacillus larvae | Acthis compound-1 | 11.13 µM (MIC50) | - | [7] |

3.2. Enzyme Inhibition

Acthis compound-1, a variant from the Asiatic honeybee (Apis cerana), has been shown to be a serine protease inhibitor.

| Enzyme | Peptide | Inhibitory Effect | Reference |

| Plasmin | Acthis compound-1 | Inhibition of fibrin (B1330869) degradation | [8] |

| Human Neutrophil Elastase | Acthis compound-1 | Inhibited | [8] |

| Porcine Pancreatic Elastase | Acthis compound-1 | Inhibited | [8] |

| Trypsin | Acthis compound-1 | Inhibited | [8] |

| Chymotrypsin | Acthis compound-1 | Inhibited | [8] |

3.3. Hyperalgesic and Edematogenic Effects

This compound-2, isolated from the venom of the Africanized honeybee, induces dose-dependent pain and swelling.

| Effect | Peptide | Dose Range | Key Findings | Reference |

| Hyperalgesia (Pain) | This compound-2 | 1 - 30 µ g/paw | Potent, dose-related hyperalgesic response. | [9] |

| Edema (Swelling) | This compound-2 | 1 - 50 µ g/paw | Potent, dose-related edematogenic response. | [9][10] |

Experimental Protocols

The characterization of this compound's biological activities has relied on a range of established experimental models and assays.

4.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

The antimicrobial efficacy of this compound is determined using a broth microdilution method.

-

Bacterial Preparation: A culture of the target bacterium (e.g., Acinetobacter baumannii) is grown to a logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Peptide Dilution: this compound is serially diluted in the broth to create a range of concentrations.

-

Incubation: The bacterial suspension is added to the wells of a microtiter plate containing the different this compound concentrations and incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that visibly inhibits bacterial growth.

-

MBC Determination: Aliquots from the wells with no visible growth are plated on agar (B569324) plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability upon subculturing.

4.2. Anti-Fibrinolytic Activity Assay

The ability of this compound to inhibit the breakdown of fibrin is assessed as follows:

-

Fibrin Clot Formation: A fibrin clot is formed by mixing fibrinogen and thrombin.

-

Enzymatic Digestion: The fibrin clot is incubated with plasmin, a fibrinolytic enzyme, in the presence and absence of Acthis compound-1.

-

Analysis: The degradation of the fibrin clot is monitored over time, typically by measuring the release of fibrin degradation products or by observing the dissolution of the clot. A reduction in fibrin degradation in the presence of Acthis compound-1 indicates anti-fibrinolytic activity.[8]

4.3. Elastase Inhibition Assay

The inhibitory effect of this compound on elastase activity is measured using a chromogenic or fluorogenic substrate.

-

Reaction Mixture: Human neutrophil elastase or porcine pancreatic elastase is pre-incubated with varying concentrations of Acthis compound-1 in a suitable buffer.

-

Substrate Addition: A specific substrate for elastase (e.g., N-Succinyl-Ala-Ala-Ala-p-nitroanilide) is added to the reaction mixture.

-

Measurement: The activity of elastase is determined by measuring the rate of substrate cleavage, which results in a colorimetric or fluorescent signal.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of Acthis compound-1 to the activity of the enzyme alone.[8]

4.4. Rat Paw Edema Assay

This in vivo model is used to evaluate the edematogenic (swelling) effect of this compound-2.

-

Animal Model: Male Wistar rats are typically used.

-

Injection: A solution of this compound-2 at various doses is injected into the subplantar region of the right hind paw of the rats. The left hind paw is injected with saline as a control.

-

Measurement: The volume of both hind paws is measured at different time points after the injection using a plethysmometer.

-

Data Analysis: The increase in paw volume in the this compound-2-injected paw compared to the control paw indicates the edematogenic response.[9][10]

4.5. Hot Plate Test for Hyperalgesia

This test is used to assess the pain-inducing (hyperalgesic) effects of this compound-2.

-

Animal Model: Mice are placed on a hot plate maintained at a constant temperature (e.g., 55°C).

-

Latency Measurement: The time it takes for the animal to exhibit a nociceptive response (e.g., licking a paw or jumping) is recorded as the reaction latency.

-

Peptide Administration: this compound-2 is administered (e.g., by intraplantar injection) at different doses.

-

Post-treatment Measurement: The reaction latency is measured again at various time points after this compound-2 administration. A decrease in the reaction latency indicates hyperalgesia.[9]

Signaling Pathways and Mechanisms of Action

The pro-inflammatory and nociceptive effects of this compound-2 are mediated through specific biochemical pathways.

5.1. Lipoxygenase Pathway in Inflammation and Pain

Experimental evidence suggests that this compound-2 induces inflammation and pain via the lipoxygenase pathway, which is involved in the production of leukotrienes, potent inflammatory mediators. The use of Zileuton (a lipoxygenase inhibitor) and Zafirlukast (a leukotriene receptor antagonist) has been shown to block the hyperalgesic and edematogenic responses induced by this compound-2.[9]

5.2. Potentiation of TRPV1 Channels in Nociception

This compound-2 is also known to enhance the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in the sensation of heat and pain. This potentiation likely contributes to the hyperalgesic effects of the peptide.

Experimental Workflow Overview

The comprehensive characterization of a this compound variant involves a multi-step process from isolation to functional analysis.

References

- 1. The peptide components of bee venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The peptide components of bee venom. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Nucleotide sequence of cloned cDNAs coding for preprothis compound, a major product of queen-bee venom glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uni-salzburg.elsevierpure.com [uni-salzburg.elsevierpure.com]

- 6. This compound: a promising antimicrobial peptide against multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hyperalgesic and edematogenic effects of this compound-2, a peptide isolated from Africanized honeybee (Apis mellifera) venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Secapin: A Multifaceted Peptide with Putative Neurotoxic Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Secapin, a small, 25-amino acid peptide component of bee venom, has been a subject of scientific inquiry for several decades.[1] While often cited as a neurotoxin, the comprehensive body of research has more substantially elucidated its roles in other biological processes, including antimicrobial and anti-inflammatory activities.[2][3] This technical guide aims to consolidate the current understanding of this compound, with a particular focus on its reported, albeit less characterized, neurotoxic attributes. We will delve into the available quantitative data, detail relevant experimental protocols, and visualize the known signaling pathways to provide a thorough resource for the scientific community.

Physicochemical Properties and Structure

Mature this compound is a 25-amino acid peptide that contains a disulfide bond, which contributes to its structural stability.[1] A variant, this compound-2, isolated from Africanized honeybee venom, also consists of 25 amino acid residues and possesses a secondary structure rich in strands and turns, stabilized by an intramolecular disulfide bridge.[4]

Reported Neurotoxic and Neurologically-Related Effects

While the direct molecular mechanisms of this compound's neurotoxicity remain largely uncharacterized, several in vivo observations and studies on a variant, this compound-2, provide insights into its potential neurological effects.

In Vivo Systemic Effects

High doses of this compound administered to murine models have been associated with observable effects on the central nervous system. While not directly lethal, these effects suggest an interaction with neurological pathways.

| Effect Observed | Dosage in Murine Models | Reference |

| Slight Sedation | 40 mg/kg | [5] |

| Sedation, Piloerection, Hypothermia | High Doses (unspecified) | [1] |

| More Significant Sedation | 80 mg/kg | [5] |

It is important to note that the LD50 (lethal dose, 50%) for isolated this compound has not been reported. The LD50 of whole bee venom in mice has been reported to range from 7 to 13.19 mg/kg via intraperitoneal injection, but this reflects the combined action of all venom components.[6]

Hyperalgesic and Edematogenic Effects of this compound-2

The most specific evidence for a neurologically-related effect of a this compound variant comes from the study of this compound-2. This peptide has been shown to induce dose-dependent hyperalgesia (increased sensitivity to pain) and edema (swelling) in animal models.[4] These effects are indicative of a pro-inflammatory action that directly involves the sensitization of nociceptive (pain-sensing) neurons.

| Biological Effect of this compound-2 | Observation |

| Hemolytic Activity | Not induced |

| Mast Cell Degranulation | Not induced |

| Chemotactic Activities | Not induced |

| Hyperalgesic Response | Potent and dose-related |

| Edematogenic Response | Potent and dose-related |

Mechanism of Action: The Lipoxygenase Pathway

The hyperalgesic and edematogenic effects of this compound-2 are mediated through the lipoxygenase pathway.[4] This was determined through experiments using inhibitors of the cyclooxygenase (COX) and lipoxygenase pathways.

-

Zileuton , a lipoxygenase inhibitor, partially blocked the hyperalgesia and decreased the edematogenic response induced by this compound-2.[4]

-

Indomethacin , a cyclooxygenase inhibitor, had no effect on these responses.[4]

-

Zafirlukast , a leukotriene receptor antagonist, blocked both the hyperalgesic and edematogenic effects of this compound-2.[4]

This indicates that this compound-2's pro-inflammatory and pain-inducing effects are not mediated by prostaglandins (B1171923) (products of the COX pathway) but rather by leukotrienes (products of the lipoxygenase pathway).

Signaling Pathway of this compound-2 Induced Hyperalgesia

Caption: Signaling pathway of this compound-2 induced hyperalgesia.

Other Biological Activities of this compound

Beyond its putative neurotoxic effects, this compound exhibits a range of other biological functions, primarily as a serine protease inhibitor and an antimicrobial peptide.

Serine Protease Inhibition

This compound, specifically the Acthis compound-1 variant from the Asiatic honeybee, has been shown to inhibit several serine proteases.[3]

| Target Protease | Activity |

| Plasmin | Inhibitory |

| Elastases (human neutrophil and porcine pancreatic) | Inhibitory |

| Microbial serine proteases | Inhibitory |

| Trypsin | Inhibitory |

| Chymotrypsin | Inhibitory |

This anti-protease activity underlies its anti-fibrinolytic effects, where it inhibits the plasmin-mediated degradation of fibrin.[3]

Antimicrobial Activity

This compound demonstrates broad-spectrum antimicrobial activity against bacteria and fungi.[1][3] It has shown particular promise against multidrug-resistant (MDR) strains.

| Organism | Metric | Value | Reference |

| MDR Acinetobacter baumannii | MIC | 5 µg/mL | [1] |

| MDR Acinetobacter baumannii | MBC | 10 µg/mL | [1] |

Notably, this compound exhibits low hemolytic activity and maintains high mammalian cell viability at its effective antimicrobial concentrations, suggesting a favorable therapeutic window for this application.[1]

Experimental Protocols

Assessment of Hyperalgesia (Paw Pressure Test)

This protocol is adapted from the methodology used to assess the effects of this compound-2.[4]

-

Animal Model: Male Swiss mice (20-25 g).

-

Acclimatization: Animals are housed in a temperature-controlled room with a 12-hour light/dark cycle and free access to food and water for at least 24 hours before the experiment.

-

Drug Administration:

-

This compound-2 (or vehicle control) is administered via intraplantar injection into the right hind paw.

-

Inhibitors (Zileuton, Indomethacin) or antagonists (Zafirlukast) are administered systemically (e.g., intraperitoneally) at a specified time before the this compound-2 injection.

-

-

Measurement of Nociceptive Threshold:

-

A pressure-application device with a polypropylene (B1209903) tip (e.g., an analgesymeter) is used to apply increasing pressure to the dorsal surface of the injected paw.

-

The pressure required to elicit a paw withdrawal reflex is recorded as the nociceptive threshold.

-

Measurements are taken at baseline (before injections) and at various time points after this compound-2 administration (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis: The change in paw withdrawal threshold is calculated and compared between treatment groups. A significant decrease in the threshold indicates hyperalgesia.

Assessment of Edema (Paw Volume Measurement)

This protocol is performed in conjunction with the hyperalgesia assessment.[4]

-

Animal Model and Drug Administration: As described above.

-

Measurement of Paw Volume:

-

A plethysmometer is used to measure the volume of the injected paw.

-

Measurements are taken at baseline and at the same time points as the hyperalgesia measurements.

-

-

Data Analysis: The increase in paw volume (edema) is calculated as the difference between the post-injection and baseline measurements.

Workflow for Assessing this compound-2's Inflammatory Mechanism

Caption: Experimental workflow to elucidate the inflammatory mechanism of this compound-2.

Future Directions and Conclusion

The designation of this compound as a "neurotoxin" in much of the literature appears to be based more on its presence in a neurotoxic cocktail (bee venom) and its systemic effects at high doses rather than on specific, mechanistic studies of its interaction with the nervous system. The work on this compound-2 provides a solid foundation for its role in nociception via the lipoxygenase pathway, a mechanism that bridges inflammation and neuronal sensitization.

For drug development professionals and researchers, this compound presents a molecule with dual potential. Its well-documented antimicrobial and anti-inflammatory (as a protease inhibitor) properties are of significant interest. However, to fully understand its profile, particularly for any systemic application, a more profound investigation into its direct effects on neurons is imperative.

Future research should focus on:

-

Electrophysiological studies: Assessing the effect of this compound on the firing properties of cultured neurons and on specific ion channels (e.g., voltage-gated sodium, potassium, and calcium channels) using patch-clamp techniques.

-

Receptor binding assays: Determining if this compound binds to any known neuronal receptors.

-

In vitro neurotoxicity assays: Quantifying the effects of this compound on neuronal viability and neurite outgrowth.

-

Blood-brain barrier permeability: Investigating whether this compound can cross the blood-brain barrier, which is crucial for understanding its potential central nervous system effects.

References

- 1. Using Electrophysiology to Study Synaptic and Extrasynaptic Ionotropic Receptors in Hippocampal Neurons | Springer Nature Experiments [experiments.springernature.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound, a bee venom peptide, exhibits anti-fibrinolytic, anti-elastolytic, and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Permeability of the blood-brain barrier to neuropeptides: the case for penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanism of neurotransmitter release coming into focus - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial Potential of Secapin: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Secapin is a 25-amino acid peptide component of bee venom, first identified several decades ago. While initially recognized for its neurotoxic properties, recent research has illuminated its potent antimicrobial activities.[1] This technical guide provides an in-depth overview of the antimicrobial properties of this compound, including its spectrum of activity, mechanism of action, and relevant experimental protocols. The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to conventional antibiotic therapies, making the exploration of novel antimicrobial agents like this compound a critical area of research.[2]

Antimicrobial Spectrum and Potency

This compound has demonstrated significant antimicrobial activity against a range of microorganisms, including multidrug-resistant bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Antimicrobial Activity Data

The following table summarizes the available quantitative data on the antimicrobial activity of this compound and its analogue, Acthis compound-1, from the Asiatic honeybee (Apis cerana).

| Peptide | Microorganism | Strain | MIC | MBC | MIC₅₀ | Reference(s) |

| This compound | Acinetobacter baumannii | Multidrug-Resistant | 5 µg/mL | 10 µg/mL | - | [2] |

| Acthis compound-1 | Paenibacillus larvae | - | - | - | 11.13 µM |

Note: Further research is required to establish a broader spectrum of MIC and MBC values for this compound against other clinically relevant pathogens.

A study on a synthetic version of Acthis compound-1, identical to the mature peptide, showed it to have the highest anti-microbial activity against various bacteria and fungi compared to other synthetic variants.[3]

Mechanism of Action

The antimicrobial action of this compound is believed to be multifactorial, primarily involving direct interaction with the microbial cell membrane and inhibition of essential enzymes.

Membrane Permeabilization

Like many antimicrobial peptides (AMPs), this compound's chemical properties are thought to facilitate its interaction with negatively charged molecules on the bacterial surface. This interaction leads to efficient membrane penetration, disruption of membrane integrity, and subsequent cell death. This direct action on the cell membrane is a key advantage, as it is less likely to induce resistance compared to antibiotics that target specific metabolic pathways.

Serine Protease Inhibition

Acthis compound-1, a variant from the Asiatic honeybee, has been identified as a serine protease inhibitor-like peptide.[4] It exhibits inhibitory effects against microbial serine proteases, which are crucial for bacterial survival and virulence.[4] By inhibiting these proteases, this compound can disrupt essential physiological processes in bacteria, leading to their demise. The antimicrobial action of serine protease inhibitors can occur through several mechanisms, including direct killing by attacking membrane proteins, generating other antimicrobial peptides from host proteins, or inactivating bacterial virulence factors.[1]

Anti-Biofilm Activity

Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to conventional antibiotics. This compound has demonstrated notable efficacy in both preventing the formation of and eradicating established biofilms of MDR A. baumannii. At its MBC (10 µg/mL), this compound inhibited biofilm formation by over 75%.[2] Furthermore, it was capable of eradicating 53.19% of established biofilms at the same concentration.[2]

Safety Profile: Hemolytic Activity

A crucial aspect of developing new antimicrobial agents is ensuring their safety for mammalian cells. This compound has shown a favorable safety profile with minimal hemolytic activity. At its MIC and MBC against A. baumannii, this compound exhibited almost no hemolysis.[2] This low toxicity to human red blood cells suggests a therapeutic window for its potential application.[2] A synthetic version of Acthis compound-1 also demonstrated a lack of cytotoxicity.[3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the antimicrobial properties of this compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07-A9 guidelines.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound stock solution

-

Bacterial inoculum (prepared to 0.5 McFarland standard and then diluted)

-

Spectrophotometer or microplate reader

Procedure: